Product packaging for KRH102053(Cat. No.:CAS No. 1353254-53-1)

KRH102053

Cat. No.: B608377
CAS No.: 1353254-53-1
M. Wt: 474.616
InChI Key: YRALDHSTDKVSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KRH102053 is a potent, small-molecule activator of prolyl hydroxylase domain-containing protein 2 (PHD2), identified through high-throughput screening of a benzopyran-based chemical library . Its primary research value lies in its ability to rapidly degrade the hypoxia-inducible factor-1 alpha (HIF-1α) subunit, a key transcription factor that accumulates under low-oxygen conditions and drives the expression of genes involved in angiogenesis, cell invasion, and metabolic adaptation . By chemically activating PHD2, this compound promotes the oxygen-dependent hydroxylation, ubiquitination, and subsequent proteasomal degradation of HIF-1α, thereby suppressing its activity even under hypoxic conditions . In vitro studies on various cell lines, including human osteosarcoma (HOS), hepatoma (HepG2), and rat pheochromocytoma (PC12) cells, demonstrate that this compound effectively reduces HIF-1α protein levels. This action leads to the downregulation of critical HIF target genes, such as Vascular Endothelial Growth Factor (VEGF), aldolase A, enolase 1, and monocarboxylate transporter 4 . Consistent with this molecular profile, this compound has been shown to inhibit HOS cell migration and invasion, as well as tube formation in human umbilical vein endothelial cells (HUVECs), highlighting its potential as a tool for investigating pathways related to cancer and angiogenesis . These properties make this compound a promising candidate for researching diseases associated with HIF dysregulation . This product is intended for research use only by trained laboratory professionals and is not for diagnostic or therapeutic use.

Properties

CAS No.

1353254-53-1

Molecular Formula

C25H34N2O5S

Molecular Weight

474.616

IUPAC Name

4-methoxy-6-((4-methoxybenzyl)amino)-2,2-dimethylchroman-3-yl methioninate

InChI

InChI=1S/C25H34N2O5S/c1-25(2)23(31-24(28)20(26)12-13-33-5)22(30-4)19-14-17(8-11-21(19)32-25)27-15-16-6-9-18(29-3)10-7-16/h6-11,14,20,22-23,27H,12-13,15,26H2,1-5H3

InChI Key

YRALDHSTDKVSML-UHFFFAOYSA-N

SMILES

O=C(OC1C(C)(C)OC2=C(C=C(NCC3=CC=C(OC)C=C3)C=C2)C1OC)C(N)CCSC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRH10205;  KRH 102053;  KRH-102053; 

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of Krh102053

Overview of Benzopyran Chemistry in Small Molecule Synthesis

Benzopyrans, also known as chromenes or chromans depending on the saturation level, are a significant class of oxygen-containing heterocycles. researchgate.netresearchgate.net The benzopyran scaffold is found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comresearchgate.netresearchgate.net Their prevalence and diverse bioactivity have established benzopyrans as privileged structures in medicinal chemistry. mdpi.comresearchgate.net

Synthetic strategies for constructing the benzopyran core often involve the formation of the heterocyclic ring system. Various approaches exist, including the condensation of salicylaldehyde (B1680747) derivatives with suitable reactants to form the chromone (B188151) ring. ontosight.ai Other methods may involve reactions like Vilsmeier-Haack formylation, as seen in the synthesis of benzopyran-4-one-3-carbaldehydes from ortho-hydroxy acetophenones. mdpi.com Olefin metathesis has also been explored as a strategy for synthesizing benzopyran scaffolds. researchgate.net The versatility of benzopyran chemistry allows for the introduction of various functional groups at different positions of the core structure, enabling the synthesis of diverse analogues. mdpi.comresearchgate.netontosight.ai

Solid-Phase Synthetic Approaches for KRH102053 and Related Analogues

Solid-phase organic synthesis (SPOS) is a powerful technique for generating combinatorial libraries of small organic molecules, which is highly valuable in drug discovery. psu.eduresearchgate.netnih.gov This approach involves immobilizing a precursor or the growing molecule onto a solid support, allowing for easier purification and parallel synthesis. psu.educreative-biolabs.com

The solid-phase synthesis of benzopyrans often involves the immobilization of a heterocyclic benzopyran precursor, such as benzopyranones, or relies on the de novo formation of the heterocyclic core on the solid phase. researchgate.net A novel solid-phase synthesis of the benzopyran motif has been developed using a cycloloading strategy involving a polystyrene-based selenenyl bromide resin. acs.org This method allows for the loading, elaboration, and cleavage of benzopyrans from the solid support. acs.org

This compound itself was identified from a solid-phase library construction of 2000 analogues of 6-amino-2,2-dimethyl-3,4,6-trisubstituted-2H-1-benzopyran. nih.gov This indicates that solid-phase synthesis played a direct role in the generation of the compound and its related structures. Approaches for solid-phase synthesis of benzopyran derivatives have included the use of Wang resin as a polymer support, utilizing its hydroxyl group for introducing aminobenzopyrans through a carbamate (B1207046) linker. psu.eduresearchgate.net Cleavage from the resin is typically achieved using trifluoroacetic acid (TFA). psu.eduresearchgate.net

Precursor Molecules and Reaction Pathways for this compound Elaboration

Based on its chemical structure, this compound is an ester formed between 2-amino-4-methylsulphanyl-butyric acid and a substituted chroman-3-ol (B1617384) derivative. nih.gov The benzopyran moiety in this compound is a 2,2-dimethyl-chroman substituted at the 4, 6, and 3 positions with a methoxy (B1213986) group, a 4-methoxy-benzylamino group, and the ester linkage to the butyric acid derivative, respectively. nih.gov

The synthesis of the benzopyran core, a 2,2-dimethyl-chroman derivative, would likely involve cyclization reactions. Precursors could include substituted phenols or salicylaldehyde derivatives and appropriate carbonyl compounds or alkenes to form the pyran ring. For instance, the Vilsmeier-Haack reaction can be used to synthesize formyl benzopyranones from ortho-hydroxy acetophenones. mdpi.com Solid-phase approaches have utilized precursors like 4-hydroxysalicylaldehyde immobilized on a linker. mdpi.com

The elaboration of the benzopyran core to incorporate the specific substituents found in this compound would involve a series of functionalization reactions. The introduction of the 4-methoxy-benzylamino group at the 6-position and the methoxy group at the 4-position would require specific reaction conditions and protecting group strategies. The ester linkage at the 3-position would be formed by coupling the 2,2-dimethyl-chroman-3-ol intermediate with 2-amino-4-methylsulphanyl-butyric acid. This coupling could involve standard esterification techniques, potentially utilizing coupling agents.

Given that this compound was identified from a solid-phase library, the reaction pathways were likely adapted for solid-phase synthesis conditions. This would involve attaching one of the precursor molecules to the resin and performing subsequent reactions on the solid support before cleaving the final product.

Library Screening Strategies for Benzopyran-Based Compounds

Library screening is a fundamental process in drug discovery to identify compounds with desired biological activities from a collection of diverse molecules. biologydiscussion.comdecltechnology.com For benzopyran-based compounds, screening strategies are employed to discover hits with various pharmacological properties. mdpi.comwgtn.ac.nz

This compound was identified through the screening of a library of over 600 molecules with a benzopyran moiety for their ability to activate PHD2. nih.gov An HPLC assay method was used for this screening. nih.gov This indicates that functional screening based on a specific biological target (PHD2) was the strategy employed to discover this compound.

General library screening strategies can involve various methods, including:

High-Throughput Screening (HTS): Rapidly testing a large number of compounds against a biological target or pathway using automated systems. wgtn.ac.nzdrugtargetreview.com

Phenotypic Screening: Assessing the effect of compounds on cellular phenotypes without necessarily knowing the direct molecular target. wgtn.ac.nz

Target-Based Screening: Screening compounds against a specific purified protein or enzyme, such as the PHD2 assay used for this compound. nih.gov

DNA-Encoded Chemical Libraries (DECL) Screening: Utilizing DNA tags to identify binding compounds from vast libraries. decltechnology.com

For benzopyran libraries, screening has been applied to identify compounds with antiproliferative activity against cancer cell lines mdpi.com, inhibitors of the HIF-1 pathway nih.govbohrium.com, and compounds affecting other biological processes. wgtn.ac.nz The choice of screening strategy depends on the desired activity and the nature of the library.

Derivatization Strategies for this compound Analogues

Derivatization strategies involve modifying a core molecular structure to create a series of related compounds (analogues) with varied properties. This is a key aspect of medicinal chemistry and structure-activity relationship (SAR) studies. nih.govmdpi.combohrium.com

The identification of this compound as a PHD2 activator suggested that analyzing the SAR of its derivatives could lead to the discovery of more potent activators. nih.gov This implies that derivatization of the this compound structure or its benzopyran core was undertaken or is a relevant strategy.

Derivatization of benzopyran-based compounds can occur at various positions of the core scaffold or on the attached substituents. mdpi.comresearchgate.netontosight.ai Common strategies include:

Substitution on the Aromatic Ring: Introducing different functional groups (e.g., methoxy, halogens, alkyl groups) onto the benzene (B151609) portion of the benzopyran. mdpi.com

Modification of the Pyran Ring: Altering substituents or the saturation level of the pyran ring.

Modification of Side Chains: Changing the structure of the groups attached to the benzopyran core, such as the amino-methylsulphanyl-butyric acid ester or the methoxy-benzylamino group in this compound. nih.gov

Formation of Hybrid Molecules: Conjugating the benzopyran scaffold with other pharmacologically relevant moieties. mdpi.com

Solid-phase synthesis facilitates the parallel synthesis of numerous derivatives by allowing for the introduction of different reagents to immobilized intermediates. psu.eduresearchgate.netmdpi.com This enables the rapid generation of diverse libraries for SAR exploration. acs.org Studies on benzopyran derivatives have explored modifications at various positions to understand their impact on biological activity. mdpi.comresearchgate.netnih.govbohrium.com

Molecular and Cellular Mechanisms of Krh102053 Action

Direct Activation of Prolyl Hydroxylase 2 (PHD2) by KRH102053

This compound has been shown to directly activate PHD2. This activation is a crucial step in the cascade that ultimately leads to the reduction of HIF-1α levels.

The direct activation of PHD2 by this compound has been validated through in vitro enzymatic assays. Using overproduced PHD2 as a target, a molecular library containing compounds with a benzopyran structure, including this compound, was screened using an HPLC assay method. nih.gov Under specific experimental conditions, this compound was found to increase PHD2 activity. nih.gov Specifically, at a concentration of 10 µM, this compound increased PHD2 activity by 26% in vitro. nih.gov

While this compound has been demonstrated to activate PHD2 and increase its enzymatic activity in vitro, detailed kinetic parameters such as Km and Vmax specifically describing the interaction of this compound with PHD2 were not explicitly available in the consulted literature. The primary finding indicates a significant increase in PHD2 activity upon treatment with this compound, confirming its role as a PHD2 activator. nih.gov

In Vitro Enzymatic Assay Validation of PHD2 Activation

Regulation of HIF-1α Protein Stability

A significant consequence of this compound-mediated PHD2 activation is the impact on the stability of the HIF-1α protein. HIF-1α levels are tightly regulated by cellular oxygen availability, and this compound influences this regulation.

Under hypoxic conditions, HIF-1α protein typically accumulates because the activity of prolyl hydroxylases, including PHD2, is suppressed. nih.govnih.gov However, treatment with this compound significantly reduced the level of HIF-1α protein under hypoxic conditions in a concentration-dependent manner in various cell lines, including human HOS osteosarcoma, rat PC12 phaeochromocytoma, and human HepG2 hepatoma cells. nih.govnih.gov This demonstrates that this compound can overcome the hypoxic stabilization of HIF-1α by activating PHD2, leading to its degradation. nih.gov The effect of this compound was specific to HIF-1α, as the level of HIF-1β remained unchanged. nih.gov

Crucially, the reduction in HIF-1α protein levels induced by this compound is not a result of decreased HIF-1α gene expression. Studies have shown that this compound did not reduce the mRNA level of HIF-1α in tested cell lines under hypoxic conditions. nih.gov This indicates that this compound primarily affects HIF-1α at the post-transcriptional level, specifically by promoting the degradation of the existing protein rather than inhibiting its synthesis. nih.gov

The degradation of HIF-1α protein under normoxic conditions is well-established to occur via the ubiquitin-dependent proteasome pathway. nih.govnih.gov This process is initiated by the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylases like PHD2. nih.gov Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) protein, which is a component of an E3 ubiquitin ligase complex. nih.gov This complex ubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.

Independence of HIF-1α mRNA Levels from this compound Treatment

Downstream Transcriptional Regulation by this compound via HIF-1α Pathway

The stabilization of HIF-1α under hypoxia leads to the upregulation of numerous genes involved in cellular adaptation and survival in low-oxygen environments. nih.govdovepress.comrfppl.co.inraybiotech.com These genes include those responsible for angiogenesis, metabolic adaptation (particularly glycolysis), cell survival, proliferation, and migration. nih.govdovepress.comrfppl.co.inraybiotech.com By activating PHD2 and promoting HIF-1α degradation, this compound inhibits the expression of these HIF-regulated downstream target genes. nih.govpatsnap.comnih.govmedkoo.comnih.govcore.ac.uk Studies have demonstrated that this compound decreases the mRNA levels of key HIF-regulated genes in various cell lines, including human HOS osteosarcoma, rat PC12 pheochromocytoma, and human HepG2 hepatoma cells. nih.govpatsnap.comnih.govmedkoo.com

Modulation of Vascular Endothelial Growth Factor (VEGF) Gene Expression

Vascular Endothelial Growth Factor (VEGF) is a critical downstream target of HIF-1α and a key mediator of angiogenesis. nih.govdovepress.comrfppl.co.innih.govraybiotech.com Hypoxia-induced HIF-1α accumulation leads to increased VEGF expression, promoting the formation of new blood vessels, which is essential for tissue adaptation to low oxygen and also plays a significant role in tumor growth and metastasis. nih.govdovepress.comnih.gov

Research has shown that this compound effectively reduces both the protein and mRNA levels of VEGF in a concentration-dependent manner in HOS cells. nih.gov This reduction in VEGF expression is a direct consequence of this compound's ability to decrease HIF-1α protein levels and inhibit its transcriptional activity. nih.gov Consistent with its effect on VEGF expression, this compound has also been shown to inhibit tube formation in human umbilical vein endothelial cells (HUVECs), an in vitro model of angiogenesis. nih.govpatsnap.comnih.gov

Impact on Glycolytic Enzyme Gene Expression (Aldolase A, Enolase 1)

HIF-1α plays a central role in regulating cellular energy metabolism, particularly by promoting glycolysis under hypoxic conditions. nih.govrfppl.co.inbioscientifica.comnih.govresearchgate.net This metabolic shift, known as the Warburg effect in cancer cells, allows cells to produce ATP in the absence of sufficient oxygen. bioscientifica.comoaepublish.com HIF-1α upregulates the expression of numerous glycolytic enzymes and glucose transporters to enhance glucose uptake and anaerobic metabolism. rfppl.co.inbioscientifica.comraybiotech.comnih.govresearchgate.net

Aldolase (B8822740) A and Enolase 1 are key glycolytic enzymes whose expression is regulated by HIF-1α. nih.govuzh.ch Aldolase A (Fructose-bisphosphate aldolase) catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) and glyceraldehyde 3-phosphate. ebi.ac.uk Enolase 1 (ENO1) is one of three enolase isoforms and is ubiquitously expressed, playing a role in the conversion of 2-phosphoglycerate to phosphoenolpyruvate. oaepublish.comnih.gov Increased expression of Aldolase A and Enolase 1 contributes to the enhanced glycolytic rate observed under hypoxic conditions and in many cancer types. nih.govresearchgate.netoaepublish.comnih.gov

Studies have demonstrated that this compound decreases the mRNA levels of both Aldolase A and Enolase 1 in cells under hypoxic conditions. nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk This inhibitory effect on glycolytic enzyme gene expression suggests that this compound can impede the cellular adaptation to a hypoxic microenvironment by reducing the glycolytic rate. nih.gov

Effects on Monocarboxylate Transporter 4 (MCT4) Expression

Monocarboxylate Transporter 4 (MCT4) is a proton-linked transporter that facilitates the efflux of lactate (B86563) and protons from cells, which is crucial for maintaining intracellular pH homeostasis, especially during high rates of glycolysis. rfppl.co.insoton.ac.uk MCT4 expression is strongly induced by HIF-1α, particularly in cells with high glycolytic activity, such as many cancer cells and cells in hypoxic environments. rfppl.co.insoton.ac.ukindexcopernicus.com

Research indicates that this compound decreases the mRNA levels of Monocarboxylate Transporter 4. nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk By downregulating MCT4 expression, this compound may further disrupt the metabolic adaptation of cells to hypoxia by impairing lactate extrusion and potentially leading to intracellular acidification, which can inhibit glycolysis.

Influence on Other HIF-Regulated Genes and Pathways

Beyond VEGF, glycolytic enzymes, and MCT4, HIF-1α regulates a wide array of genes involved in various processes critical for cellular survival and function under hypoxia. nih.govdovepress.comrfppl.co.inraybiotech.com These include genes related to erythropoiesis, cell proliferation, migration, invasion, and survival. nih.govdovepress.comrfppl.co.inraybiotech.com

While the provided information specifically highlights VEGF, Aldolase A, Enolase 1, and MCT4, the general mechanism of this compound as a PHD2 activator leading to HIF-1α degradation implies a broader impact on other genes regulated by the HIF-1α pathway. nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk For instance, HIF-1α also regulates glucose transporters like GLUT4, and this compound has been shown to inhibit the expression of GLUT4 protein under hypoxia. nih.gov Furthermore, this compound has been observed to inhibit HIF-related cellular processes such as migration and invasion of HOS cells and tube formation in HUVECs, which are complex processes influenced by multiple HIF-regulated genes. nih.govpatsnap.comnih.govmedkoo.com Another HIF-regulated gene mentioned in the context of this compound's effects is adrenomedullin (B612762) (ADM), which is considered to play a role in tumor cell invasion. nih.gov this compound has been shown to inhibit the transcriptional activity of adrenomedullin. nih.gov

These findings collectively demonstrate that this compound's activation of PHD2 and subsequent reduction of HIF-1α protein levels result in the downregulation of a spectrum of HIF-regulated genes and the inhibition of associated cellular processes crucial for adaptation to hypoxia and often implicated in disease progression. nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk

Here is a summary of the effects of this compound on the mRNA levels of specific HIF-regulated genes:

GeneEffect of this compound Treatment (mRNA Level)
Vascular Endothelial Factor (VEGF)Decreased nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk
Aldolase ADecreased nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk
Enolase 1Decreased nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk
Monocarboxylate Transporter 4 (MCT4)Decreased nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk
Adrenomedullin (ADM)Transcriptional activity inhibited nih.gov

Preclinical Pharmacodynamics and Biological Activity of Krh102053 in Cellular Models

Anti-Angiogenic Activity of KRH102053

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth. carsu.edu.phresearchgate.net Vascular endothelial growth factor (VEGF) plays a central role in stimulating angiogenesis. xiahepublishing.comarvojournals.org As a compound that reduces HIF-1α levels, a key regulator of VEGF expression, this compound has been shown to exert anti-angiogenic effects in cellular models. nih.govnih.gov

Inhibition of Tube Formation in Endothelial Cell Models (e.g., HUVECs)

The ability of endothelial cells to form tube-like structures is a crucial step in angiogenesis and is commonly assessed using in vitro tube formation assays, often utilizing HUVECs. deakin.edu.aunih.govkoreamed.org Studies have demonstrated that this compound inhibits the tubular formation of HUVECs, confirming its inhibitory effect on angiogenesis. nih.govnih.govmedkoo.com Under hypoxic conditions, HUVECs typically display increased motility and differentiate into network-like structures. nih.gov Treatment with this compound significantly decreased the rate of tube formation in HUVECs, both under normoxic and hypoxic conditions. nih.gov Specifically, this compound at concentrations of 2 µM and 20 µM reduced tube formation by 71.2% and 84.5%, respectively, compared to corresponding hypoxic control groups. nih.gov

Table 1: Effect of this compound on HUVEC Tube Formation Under Hypoxia

This compound Concentration (µM)Reduction in Tube Formation (%) (vs. Hypoxic Control)
271.2
2084.5

Data derived from in vitro studies in HUVECs under hypoxic conditions. nih.gov

Correlation with Reduced VEGF Expression and Secretion

VEGF is a major downstream target gene of HIF-1α and is significantly induced by hypoxia. nih.govxiahepublishing.com this compound has been shown to reduce the levels of both VEGF protein and mRNA in HOS cells in a concentration-dependent manner. nih.gov This reduction in VEGF expression is consistent with this compound's mechanism of action as a PHD2 activator, leading to decreased HIF-1α levels. nih.govnih.gov The diminished expression and likely subsequent secretion of VEGF contribute to the observed anti-angiogenic effects of this compound, including the inhibition of tube formation in endothelial cells. nih.gov

Anti-Migratory and Anti-Invasive Effects of this compound

Cell migration and invasion are fundamental processes involved in tumor metastasis. nih.govcarsu.edu.ph Hypoxia is known to induce the metastatic potential of cancer cells. nih.gov this compound has been shown to attenuate hypoxia-induced metastatic potential, as evidenced by its inhibitory effects on cell migration and invasion in cellular models like HOS osteosarcoma cells. nih.govnih.govmedkoo.com

Suppression of Cell Migration (e.g., HOS Osteosarcoma Cells)

This compound significantly inhibited the migration of HOS cells in a concentration-dependent manner. nih.govnih.govmedkoo.com This effect was particularly notable under hypoxic conditions, where migration is typically enhanced. nih.gov Experiments utilizing Boyden chambers demonstrated the reduced ability of HOS cells treated with this compound to migrate towards a chemoattractant. nih.gov

Inhibition of Cellular Invasion Capacities

The invasive capacity of cells, their ability to degrade and move through extracellular matrix components, was also evaluated. nih.gov Using Matrigel as an extracellular matrix component, this compound treatment significantly inhibited the invasion ability of HOS cells. nih.govnih.govmedkoo.com Quantification of invading cells showed that 20 µM this compound inhibited invasion ability by approximately 18.8% in HOS cells. nih.gov Furthermore, this compound inhibited the transcriptional activity of adrenomedullin (B612762), a substance considered to play an important role in tumor cell invasion and spreading. nih.gov

Table 2: Effect of this compound on HOS Cell Migration and Invasion Under Hypoxia

This compound Concentration (µM)Effect on MigrationInhibition of Invasion (%) (at 20 µM)
VariousConcentration-dependent inhibition nih.govnih.govmedkoo.com-
20-~18.8

Data derived from in vitro studies in HOS cells under hypoxic conditions. nih.gov

Modulation of Cellular Metabolism

Cellular adaptation to the hypoxic microenvironment often involves alterations in glucose metabolism, including an increase in the glycolytic rate to maintain ATP production. nih.govxiahepublishing.com HIF-1α plays a role in inducing the expression of several glycolytic enzymes. nih.govxiahepublishing.com this compound has been shown to influence cellular metabolism by affecting the expression of HIF-regulated genes involved in glucose metabolism. nih.govmedkoo.com this compound decreased the mRNA levels of downstream target genes such as aldolase (B8822740) A, enolase 1, monocarboxylate transporter 4 (MCT4), and glucose transporter 4 (GLUT4) in HOS cells. nih.govmedkoo.com This inhibitory action on the expression of these genes likely prohibits the cellular adaptation to a hypoxic microenvironment through a decreased glycolytic rate. nih.gov

Impact on Glucose Metabolism Pathways in Hypoxic Cells

Studies have demonstrated that this compound inhibits hypoxia-induced responses, including aspects of glucose metabolism, in vitro. nih.gov Specifically, this compound decreased the mRNA levels of several genes involved in glucose metabolism in HOS cells under hypoxic conditions. These genes include aldolase A, enolase 1, and monocarboxylate transporter 4. nih.govnih.gov This suggests that this compound's activation of PHD2 and subsequent reduction of HIF-1α protein levels lead to a downregulation of key enzymes and transporters facilitating glucose metabolism in hypoxic environments. nih.govnih.gov

Table 1: Effect of this compound on mRNA Levels of Glucose Metabolism Genes in Hypoxic HOS Cells

GeneRole in Glucose MetabolismEffect of this compound (Hypoxia)
Aldolase AGlycolysisDecreased mRNA level
Enolase 1GlycolysisDecreased mRNA level
Monocarboxylate Transporter 4Lactate (B86563) transport (related to glycolysis)Decreased mRNA level

Specific Effects on Glucose Transporter Expression (e.g., GLUT4)

Glucose transporter 4 (GLUT4) is an insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle, playing a key role in glucose uptake. Its expression can be influenced by hypoxic conditions through HIF-1α. nih.gov Research indicates that this compound affects the protein level of GLUT4 in HOS cells under hypoxia. nih.gov While the mRNA level of GLUT4 was also analyzed, the primary reported effect was on the protein level, which was reduced by this compound treatment in a concentration-dependent manner under hypoxic conditions. nih.gov This suggests that this compound can modulate glucose uptake mechanisms in hypoxic cells by influencing GLUT4 protein expression.

Table 2: Effect of this compound on GLUT4 Protein Level in Hypoxic HOS Cells

This compound ConcentrationGLUT4 Protein Level (% of Hypoxic Control)
Hypoxic Control100%
Low ConcentrationReduced
Higher ConcentrationFurther Reduced

Cellular Context-Dependent Responses to this compound

The effects of this compound have been evaluated in a variety of cell lines to understand its activity in different cellular contexts. These studies consistently point to this compound's ability to decrease HIF-1α protein levels under hypoxic conditions across different cell types. nih.govnih.gov

Evaluation in Human Osteosarcoma (HOS) Cells

Human osteosarcoma (HOS) cells have been a primary model for studying this compound's effects. In HOS cells under hypoxia, this compound significantly reduced the protein level of HIF-1α in a concentration-dependent manner. nih.gov This effect was specific to HIF-1α, as the level of HIF-1β remained unchanged. nih.gov this compound did not, however, reduce the mRNA level of HIF-1α in HOS cells during hypoxia, indicating a post-transcriptional mechanism of action, likely through activating PHD2 and promoting HIF-1α degradation. nih.gov Beyond its impact on HIF-1α and glucose metabolism genes, this compound also inhibited hypoxia-induced migration and invasion in HOS cells, suggesting a role in attenuating metastatic potential. nih.govnih.gov

Assessment in Rat Pheochromocytoma (PC12) Cells

Rat pheochromocytoma (PC12) cells have also been used to assess this compound's activity. Similar to observations in HOS cells, this compound decreased the levels of HIF-1α protein in PC12 cells under hypoxic conditions without affecting their mRNA levels. nih.gov this compound treatment also significantly inhibited the migration and invasion of PC12 cells in a concentration-dependent manner under hypoxic conditions. nih.gov

Analysis in Human Hepatoma (HepG2) Cells

Human hepatoma (HepG2) cells represent another cell line where the effects of this compound on HIF-1α have been investigated. Studies showed that this compound decreased the levels of HIF-1α protein in HepG2 cells when exposed to hypoxic conditions. nih.govnih.gov This further supports the compound's ability to target HIF-1α across different human cell types.

Studies in Human Umbilical Vein Endothelial Cells (HUVECs)

Human umbilical vein endothelial cells (HUVECs) are commonly used to study angiogenesis, a process significantly influenced by HIF-1α and its downstream target, vascular endothelial growth factor (VEGF). nih.gov this compound demonstrated an inhibitory effect on the tubular formation of HUVECs, a key aspect of angiogenesis, particularly under hypoxic conditions. nih.govnih.gov This is consistent with its ability to reduce HIF-1α protein levels and the expression of HIF-regulated genes like VEGF. nih.govnih.gov this compound at concentrations of 2 μM and 20 μM significantly reduced tube formation compared to hypoxic control groups. nih.gov

Table 3: Effect of this compound on Tube Formation in Hypoxic HUVECs

This compound ConcentrationReduction in Tube Formation (compared to hypoxic control)
2 μM71.2%
20 μM84.5%

Structure Activity Relationships Sar and Analogues of Krh102053

Identification of Key Structural Features for PHD2 Activation

KRH102053 was discovered by screening a library of compounds containing a benzopyran moiety. nih.gov This suggests that the benzopyran structure is a key feature present in compounds that can activate PHD2. The initial screening focused on compounds with antioxidant activities, hinting at a potential link between redox properties and PHD2 activation by this class of compounds. nih.gov Further analysis of the structure-activity relationships of this compound derivatives is considered essential for identifying more potent PHD2 activators. nih.gov

Comparative Analysis with Structurally Related PHD2 Activators (e.g., KRH102140)

KRH102140 is a potent activator of PHD2 that has a structure similar to this compound. nih.gov Comparisons between this compound and KRH102140 have provided insights into how subtle structural differences can influence their biological activity. nih.govresearchgate.net

Differential Efficacy and Potency in HIF-1α Suppression

KRH102140 also showed a greater effect in decreasing the mRNA levels of HIF-regulated downstream target genes associated with angiogenesis and energy metabolism, such as vascular endothelial growth factor (VEGF), adrenomedullin (B612762), Glut1, aldolase (B8822740) A, enolase 1, and monocarboxylate transporter 4, compared to this compound. nih.gov

Structural Modifications Influencing Biological Activity

The structural similarities and observed differences in potency between this compound and KRH102140 highlight the importance of specific structural modifications in influencing biological activity. Although the precise structural differences are not detailed in the provided text snippets, the fact that KRH102140, a compound with a similar structure, exhibits higher efficacy in HIF-1α suppression nih.govresearchgate.net indicates that even minor variations in the molecular structure can lead to significant changes in potency and downstream effects. This underscores the critical nature of the SAR in optimizing PHD2 activation and HIF-1α modulation.

Novel Analogues and Derivatives of this compound

The identification of this compound as a PHD2 activator has paved the way for the exploration and synthesis of novel analogues and derivatives with potentially improved activity or specificity. nih.gov

Synthesis of Modified Benzopyran Moieties

This compound contains a benzopyran moiety, and its discovery involved screening a library based on this structural feature. nih.gov This suggests that modifications to the benzopyran core structure or the substituents attached to it are a key area for the synthesis of novel analogues. The development of such libraries, potentially through techniques like solid phase synthesis, is crucial for generating a diverse set of compounds to explore the SAR. nih.gov

Off-Target Interactions and Selectivity Profile of this compound Analogues

The development of therapeutic agents often involves optimizing compounds for both efficacy against the intended target and selectivity to minimize interactions with unintended biological targets. Off-target interactions can lead to undesirable effects and limit the therapeutic window of a compound. For compounds like this compound that modulate crucial cellular pathways such as the HIF pathway, understanding their selectivity profile is essential. Studies on HIF inhibitors and activators, including this compound and its analogues, have highlighted that achieving high selectivity can be challenging, with potential issues related to off-target effects.

Assessment of PHD1 and PHD3 Activities

This compound was identified as a potent activator of recombinant human PHD2 in in vitro assays. idrblab.net This activation leads to increased hydroxylation of HIF-1α, marking it for proteasomal degradation. idrblab.netnih.govnih.gov However, the initial research that characterized this compound explicitly stated that the effects of this compound on the activities of other prolyl hydroxylase isoforms, namely PHD1 and PHD3, were unknown at the time. idrblab.net Despite the lack of direct experimental data on PHD1 and PHD3 activity for this compound in that study, it was considered likely that this compound might affect other PHD isoforms based on their characteristics. idrblab.net While the primary focus has been on PHD2 activation and its downstream effects on HIF-1α, comprehensive assessment of this compound's activity across all PHD isoforms (PHD1, PHD2, and PHD3) would be necessary for a complete understanding of its selectivity within the PHD family.

Evaluation for Other Known Biological Targets or Pathways

Beyond the primary target of PHD2 and the subsequent impact on the HIF-1α pathway, the potential for this compound and its analogues to interact with other biological targets or pathways has been a consideration, particularly in the context of developing these compounds as potential therapeutic agents. The intended modulation of the HIF pathway by this compound results in the downregulation of various genes regulated by HIF-1α, including vascular endothelial growth factor (VEGF), aldolase A, enolase 1, and monocarboxylate transporter 4, affecting processes like angiogenesis and glucose metabolism. idrblab.netnih.govnih.gov

Research into structural analogues of this compound has provided some insights into broader biological interactions. For instance, structural analogues have been reported to inhibit fatty acid synthase (FASN) in breast cancer cells, in addition to their effects on HIF-1α. This suggests that modifications to the this compound structure can lead to activity against targets beyond the core HIF hydroxylation machinery, potentially representing off-target effects or intended polypharmacology depending on the analogue's design and the therapeutic goal.

Potential Preclinical Therapeutic Applications and Mechanistic Rationale

Rationale for Targeting HIF-1α in Disease Pathologies

HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. mdpi.comresearchgate.net Under normal oxygen conditions (normoxia), HIF-1α is subject to rapid degradation. This process is initiated by prolyl hydroxylation of specific proline residues within HIF-1α by a family of enzymes known as prolyl hydroxylase domain (PHD) proteins, with PHD2 being the primary isoform involved. guidetopharmacology.orgresearchgate.netnih.govnih.gov Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. guidetopharmacology.orgresearchgate.netnih.gov

In hypoxic conditions, the activity of PHDs is inhibited due to the limited availability of oxygen, a necessary co-substrate for these enzymes. guidetopharmacology.orgnih.govnih.gov This lack of hydroxylation prevents VHL binding, leading to the stabilization and accumulation of HIF-1α protein. guidetopharmacology.orgresearchgate.netnih.gov Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia response elements (HREs) in the regulatory regions of target genes. guidetopharmacology.orgdovepress.com This interaction drives the transcription of a wide array of genes involved in crucial adaptive responses, including angiogenesis, glucose metabolism, cell proliferation, migration, and survival. researchgate.netmdpi.comnih.gov

The persistent activation of HIF-1α in pathological states contributes significantly to disease progression. In the context of cancer, chronic tumor hypoxia promotes HIF-1α stabilization, fostering tumor growth, the formation of new blood vessels (angiogenesis) to support the tumor, and the ability of cancer cells to invade and metastasize. researchgate.netnih.govresearchgate.net In ischemic conditions, such as ischemic heart disease, while acute HIF-1α activation can be protective by promoting blood flow and metabolic adaptation, prolonged or maladaptive responses can exacerbate tissue damage. researchgate.netnih.gov Therefore, strategies aimed at controlling or reducing aberrant HIF-1α activity hold therapeutic potential for various diseases. researchgate.netmdpi.comnih.gov

KRH102053 as a Potential Agent in Hypoxia-Related Diseases

This compound has been identified as a small molecule that acts as an activator of PHD2. nih.govnih.govbioscientifica.com By enhancing the enzymatic activity of PHD2, this compound promotes the hydroxylation and subsequent proteasomal degradation of HIF-1α. nih.govnih.govbioscientifica.com This mechanism leads to a reduction in HIF-1α protein levels, even under hypoxic conditions, positioning this compound as a potential therapeutic agent for diseases characterized by elevated HIF-1α. nih.govnih.gov

Tumor hypoxia is a common feature of solid tumors and is a key driver of aggressive cancer phenotypes. researchgate.net The resulting stabilization of HIF-1α promotes processes essential for tumor survival and spread. researchgate.netnih.govresearchgate.net Preclinical investigations have explored the ability of this compound to counteract these effects by reducing HIF-1α levels.

Studies using human HOS osteosarcoma, rat PC12 phaeochromocytoma, and human HepG2 hepatoma cell lines have shown that treatment with this compound leads to a decrease in HIF-1α protein levels. nih.govnih.gov This reduction in HIF-1α correlates with decreased mRNA levels of several HIF-regulated genes, including vascular endothelial growth factor (VEGF), aldolase (B8822740) A, enolase 1, and monocarboxylate transporter 4. researchgate.netnih.govnih.gov These genes are critical for processes such as angiogenesis and glucose metabolism, which support tumor growth and energy demands. researchgate.netnih.govnih.gov

Furthermore, this compound has demonstrated inhibitory effects on cellular processes associated with cancer progression in preclinical settings. It was shown to inhibit the migration and invasion of HOS cells. nih.govnih.gov Additionally, this compound reduced the rate of tube formation in human umbilical vein endothelial cells (HUVECs), an in vitro assay used to assess angiogenesis. nih.govnih.gov These findings collectively suggest that this compound's ability to promote HIF-1α degradation can suppress key aspects of tumor development, including the formation of new blood vessels and the metastatic potential of cancer cells. nih.gov

Ischemic heart disease (IHD) is characterized by insufficient blood flow and oxygen supply to the myocardium, often due to coronary artery atherosclerosis. pathophys.orgapexhospitals.commhmedical.comnih.gov Hypoxia is a central feature of IHD. While HIF-1α activation can initially mediate protective adaptive responses to ischemia, prolonged or severe hypoxia can lead to detrimental outcomes. researchgate.netnih.gov

Mechanistic Basis for Observed Therapeutic Potential in Preclinical Settings

The preclinical therapeutic effects observed with this compound are directly linked to its role as an activator of PHD2. nih.govnih.govbioscientifica.com PHD2 is the principal enzyme responsible for initiating the oxygen-dependent degradation of HIF-1α. guidetopharmacology.orgnih.govidrblab.net It catalyzes the hydroxylation of specific proline residues within the ODD domains of HIF-1α. guidetopharmacology.orgidrblab.net This hydroxylation event is the crucial signal for the binding of the VHL protein, which targets HIF-1α for ubiquitination and subsequent destruction by the proteasome. guidetopharmacology.orgresearchgate.netnih.gov

By activating PHD2, this compound enhances the efficiency of this hydroxylation process. nih.govnih.govbioscientifica.com This increased PHD2 activity leads to accelerated degradation of the HIF-1α protein, effectively lowering its intracellular concentration, even in low-oxygen environments where HIF-1α would typically accumulate. nih.govnih.gov The resulting decrease in HIF-1α protein levels diminishes the formation of the active HIF-1 heterodimer (HIF-1α/HIF-1β). guidetopharmacology.org This, in turn, leads to a reduced transcriptional drive on HIF-regulated genes that are critical for cellular adaptation to hypoxia and disease progression, such as those involved in angiogenesis, glucose metabolism, cell motility, and invasion. researchgate.netnih.govnih.gov

The observed inhibition of tumor angiogenesis and metastasis in preclinical cancer models following this compound treatment is a direct manifestation of this mechanism. nih.govnih.gov By downregulating the expression of pro-angiogenic factors like VEGF and genes that facilitate metabolic reprogramming and cell movement, this compound impairs the ability of cancer cells to thrive in hypoxic conditions and spread to distant sites. researchgate.netnih.govnih.gov

Comparison with Other HIF-Targeting Compounds in Preclinical Development

The landscape of HIF-targeting therapeutic strategies is diverse, encompassing various approaches to modulate HIF activity. These include inhibiting upstream signaling pathways that influence HIF, directly inhibiting HIF protein function, or targeting the downstream genes regulated by HIF. mdpi.comtandfonline.com this compound represents a distinct approach within this landscape, acting as an activator of PHD2 to promote HIF-1α degradation, which is less common compared to strategies focused on inhibiting HIF or its effectors. researchgate.netresearchgate.netbioscientifica.comtandfonline.com

Many HIF-targeting agents in preclinical or clinical development function as inhibitors. Examples include direct inhibitors of HIF-1α (e.g., PX-478) or HIF-2α, as well as inhibitors of upstream kinases such as mTOR or receptor tyrosine kinases that impact HIF levels. mdpi.combioscientifica.comtandfonline.com Another class comprises inhibitors targeting downstream elements like VEGF receptors. semanticscholar.org

In contrast to these inhibitory approaches, this compound's mechanism of enhancing HIF-1α degradation via PHD2 activation offers a different strategy. nih.govnih.govbioscientifica.com While many inhibitors aim to block the consequences of stabilized HIF, this compound works to prevent the initial accumulation of HIF-1α, particularly in hypoxic conditions where it is typically stabilized. nih.govnih.gov

Another compound identified as a PHD2 activator with structural similarities to this compound is KRH102140. researchgate.netresearchgate.net Comparative studies in human osteosarcoma cells indicated that KRH102140 was more potent than this compound in suppressing HIF-1α under hypoxic conditions. researchgate.net This highlights that even within the class of PHD2 activators, there can be variations in efficacy.

While some HIF inhibitors have demonstrated promise in preclinical models and have progressed to clinical trials, challenges such as off-target effects, toxicity, and the need for isoform specificity persist. researchgate.nettandfonline.com this compound, as a PHD2 activator, provides an alternative approach to modulating HIF-1α. However, much of the evidence supporting its activity comes from in vitro studies, and further evaluation in in vivo animal models is necessary to fully assess its therapeutic potential and compare it with other existing or developing HIF-targeting strategies. nih.govresearchgate.net

Preclinical data comparing this compound and KRH102140:

CompoundMechanism of ActionEffect on HIF-1α (in vitro, hypoxic conditions)Inhibition of Tube Formation (in vitro)In vivo validation
This compoundPHD2 ActivatorDecreased protein and mRNA levels nih.govnih.govYes nih.govnih.govLimited reported nih.govresearchgate.net
KRH102140PHD2 ActivatorMore efficient suppression than this compound researchgate.netYes researchgate.netLimited reported researchgate.net

Methodological Considerations in Krh102053 Research

In Vitro Assay Systems for PHD2 Activity Assessment (e.g., HPLC Assay Method)

A key methodological approach in the study of KRH102053 involved the use of in vitro assay systems to assess its effect on PHD2 enzymatic activity. A high-performance liquid chromatography (HPLC) assay method was utilized to screen potential PHD2 activators from a library of small molecules. nih.govnih.govwikipedia.org This method involved incubating purified recombinant PHD2 enzyme with a specific peptide substrate, an 18-mer peptide corresponding to amino-acid residues 556–575 of HIF-1α, in the presence of essential cofactors including α-ketoglutarate, ascorbate, and ferrous sulphate. nih.gov

The enzymatic reaction catalyzes the hydroxylation of proline residues within the peptide substrate. The reaction was stopped by the addition of trifluoroacetic acid, and the mixture was then analyzed by HPLC to quantify the production of the hydroxylated peptide product relative to the non-hydroxylated substrate. nih.gov This allowed for the direct measurement of PHD2 activity. Using this HPLC assay system, this compound was identified as a potent activator, demonstrating an increase in PHD2 activity. For instance, this compound at a concentration of 10 μM was shown to increase PHD2 activity by 26.4% compared to a vehicle control (DMSO). nih.gov

The following table summarizes representative data from an HPLC assay measuring PHD2 activity in the presence of this compound:

SampleHYP Area (± s.e.mean)Proline Area (± s.e.mean)Sum (Area)% of HYP Area
DMSO585.3 ± 55.4379.5 ± 34.7964.860.7 (100)
This compound692.2 ± 57.5210.7 ± 19.6902.976.7 (126.4)

Data derived from in vitro HPLC assay for PHD2 activity. HYP: hydroxylated product. Areas represent arbitrary units from HPLC analysis. % of HYP Area is normalized to the DMSO control (100%). nih.gov

Cell-Based Assays for HIF-1α Regulation

Cell-based assay systems were extensively employed to investigate the effects of this compound on the regulation of HIF-1α. These assays are crucial for confirming the activity observed in vitro within a more physiologically relevant cellular context. Studies were conducted using various cell lines, including human HOS osteosarcoma, rat PC12 phaeochromocytoma, and human HepG2 hepatoma cells. nih.govnih.govwikipedia.org A primary focus was to assess how this compound influences HIF-1α levels and the expression of its downstream target genes, particularly under hypoxic conditions where HIF-1α is typically stabilized. nih.gov

Immunoblotting for Protein Expression Analysis (HIF-1α, Downstream Targets)

Immunoblotting, also known as Western blotting, was a fundamental technique used to analyze the protein expression levels of HIF-1α and its downstream targets in cells treated with this compound. nih.gov This method allowed researchers to determine if this compound treatment led to a decrease in HIF-1α protein, consistent with its proposed mechanism as a PHD2 activator promoting HIF-1α degradation. nih.gov

Cells were typically subjected to hypoxic conditions to induce HIF-1α stabilization before treatment with varying concentrations of this compound. nih.gov Immunoblot analysis revealed that this compound effectively decreased the protein level of HIF-1α in a concentration-dependent manner in cell lines such as HOS, HepG2, and PC12. nih.gov

Beyond HIF-1α itself, immunoblotting was used to examine the protein levels of key HIF-1α downstream targets involved in processes like glucose metabolism and angiogenesis, such as GLUT4 and vascular endothelial growth factor (VEGF). nih.gov this compound treatment resulted in a significant decrease in the protein levels of these targets. nih.gov

Furthermore, the interaction between HIF-1α and the von Hippel–Lindau (VHL) protein, which is crucial for HIF-1α degradation following hydroxylation by PHD2, was assessed using immunoprecipitation followed by immunoblot analysis. nih.gov Treatment with 20 μM this compound was shown to increase the binding of VHL to endogenous HIF-1α by 88.5% under hypoxic conditions, providing further evidence of this compound's mechanism of action through enhanced VHL-mediated degradation. nih.gov

RT-PCR for mRNA Level Quantification

To complement the protein analysis, reverse transcription-PCR (RT-PCR) and quantitative RT-PCR (qRT-PCR) methodologies were employed to quantify the mRNA levels of HIF-regulated downstream target genes. nih.gov This was important to distinguish whether this compound's effects were primarily at the protein level (through degradation) or also involved transcriptional regulation of these target genes.

Total RNA was isolated from treated cells, and cDNA was synthesized. nih.gov PCR amplification was then performed using primers specific for various HIF-1α target genes, including VEGF, aldolase (B8822740) A, enolase 1, monocarboxylate transporter 4, and adrenomedullin (B612762). nih.govwikipedia.org The mRNA levels of these genes were found to be upregulated under hypoxic conditions, but this compound treatment significantly decreased their mRNA levels in a concentration-dependent manner. nih.gov β-actin mRNA was commonly used as an internal control for normalization of the results. nih.gov These findings indicated that this compound's impact on downstream pathways involved not only the degradation of HIF-1α protein but also a subsequent reduction in the transcription of its target genes.

Reporter Gene Assays for HIF-1α Transcriptional Activity

Reporter gene assays were utilized to directly assess the transcriptional activity of HIF-1α in response to this compound treatment. nih.gov This method typically involves transfecting cells with a plasmid construct containing a hypoxia-response element (HRE) from a known HIF-1α target gene promoter (such as the VEGF promoter) cloned upstream of a reporter gene, such as luciferase. nih.gov

When HIF-1α is active, it binds to the HREs and drives the transcription of the reporter gene, leading to a quantifiable signal (e.g., luminescence). By treating transfected cells with this compound and measuring the reporter gene activity, researchers could determine the compound's effect on HIF-1α-mediated transcription. Studies using this approach demonstrated that this compound effectively reduced the transcriptional activity of HIF-1α. nih.gov

Functional Assays for Biological Activity

Beyond the molecular effects on the HIF-1α pathway, functional assays were conducted to evaluate the biological consequences of this compound treatment, particularly those related to processes influenced by HIF-1α.

Cell Migration and Invasion Assays

Cell migration and invasion are critical processes in various physiological and pathological contexts, including cancer metastasis and angiogenesis, which are significantly influenced by HIF-1α activity. nih.gov Assays measuring these functions were employed to determine if the downregulation of HIF-1α by this compound translated into altered cellular behavior.

Cell invasion assays were commonly performed using Transwell systems with membranes coated with an extracellular matrix component like Matrigel. nih.gov Cells were seeded in the upper chamber, and their ability to migrate through the Matrigel layer and the membrane pores towards a chemoattractant in the lower chamber was assessed. Invading cells on the lower side of the membrane were then fixed, stained, and quantified. nih.gov this compound treatment was found to significantly inhibit the invasion ability of cells. For example, 20 μM this compound inhibited invasion by approximately 18.8% in HOS cells and 26.5% in PC12 cells. nih.gov

Cell migration assays, often using similar Transwell systems but without the Matrigel coating, were also conducted. nih.gov These assays showed that this compound inhibited cell migration in a concentration-dependent manner. nih.gov

Additionally, the effect of this compound on angiogenesis was evaluated using in vitro tube formation assays with human umbilical vein endothelial cells (HUVECs). nih.gov Since angiogenesis is a process highly regulated by HIF-1α and its target VEGF, assessing tube formation provided insight into the functional consequences of this compound's activity. This compound was shown to reduce tube formation in HUVECs. nih.gov

Cell LineThis compound ConcentrationInhibition of Invasion (%)
HOS20 μM~18.8
PC1220 μM~26.5

Representative data on the inhibitory effect of this compound on cell invasion. nih.gov

Endothelial Tube Formation Assays

Endothelial tube formation assays are a widely used in vitro method to model the process of angiogenesis, specifically the reorganization stage where endothelial cells form capillary-like structures. This assay is valuable for assessing the potential of compounds to either promote or inhibit new blood vessel formation. idrblab.netnih.gov In the context of this compound research, this assay has been utilized to evaluate the compound's effect on the formation of these tubular structures by endothelial cells.

A typical approach involves plating endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), onto a reconstituted basement membrane matrix, such as growth factor-reduced Matrigel, in tissue culture plates. idrblab.netnih.govnih.gov The matrix is allowed to solidify before the cells, suspended in a suitable medium, are added. nih.gov Cells are then incubated under specific conditions, such as hypoxia, which is known to induce the formation of capillary-like tubular structures through the upregulation of growth factors like vascular endothelial growth factor (VEGF). nih.gov

In studies investigating this compound, the compound is added to the cell culture medium at specified concentrations. nih.gov After an appropriate incubation period, the formation of tubular structures is observed and quantified. nih.govnih.gov Quantification typically involves measuring parameters such as the number of tubes, the total length of the tubes, or the area covered by the tubular network using microscopy and image analysis software. nih.govnih.gov

Research findings have demonstrated that this compound can significantly impact endothelial tube formation. For instance, this compound at concentrations of 2 and 20 μM was shown to reduce tube formation by 71.2% and 84.5%, respectively, compared to corresponding hypoxic control groups. nih.gov This inhibitory effect was observed under both normoxic and hypoxic conditions, although the inhibition was more pronounced in the hypoxic group. nih.gov These results suggest that this compound suppresses tube formation, likely mediated through its effect on decreasing HIF-1α protein levels. nih.gov

Table 1: Effect of this compound on Endothelial Tube Formation in HUVECs

ConditionThis compound ConcentrationReduction in Tube Formation (vs. Hypoxic Control)
Hypoxia2 μM71.2%
Hypoxia20 μM84.5%

Data derived from representative research findings nih.gov.

Methodological considerations for this assay include the choice and consistency of the endothelial cell source (e.g., passage number of HUVECs), the type and lot variability of the basement membrane matrix, and the standardization of imaging and quantification methods. idrblab.netnih.gov

Cell Viability Assays (e.g., MTT Assay) in Preclinical Context

Cell viability assays are crucial in preclinical research to assess the potential cytotoxic effects of a compound on cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a widely used colorimetric method for determining cell viability and proliferation. It relies on the principle that metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals through the action of mitochondrial dehydrogenase enzymes. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolving the crystals in a suitable solvent like DMSO.

In the preclinical evaluation of this compound, cell viability assays, including the MTT assay, are employed to ensure that any observed biological effects are not simply a result of non-specific cytotoxicity. nih.gov For example, when investigating the inhibitory effect of this compound on endothelial tube formation, it is essential to confirm that the reduction in tube formation is due to the compound's intended mechanism (e.g., HIF-1α modulation) rather than a decrease in cell viability. nih.gov

Studies have performed MTT assays using cells relevant to the research context, such as HUVECs, treated with varying concentrations of this compound. nih.gov The results of these assays provide information on the metabolic activity and survival rate of the cells in the presence of the compound.

Table 2: Effect of this compound on HUVEC Cell Viability (MTT Assay)

This compound ConcentrationSignificant Change in Cell Viability?
Up to 20 μMNo

Data derived from representative research findings nih.gov.

Methodological considerations for the MTT assay include optimizing parameters such as cell seeding density, MTT concentration, incubation time with MTT, and the solvent used for formazan dissolution to ensure linearity between cell number and absorbance and to minimize interference. The choice of cell line and its passage number can also influence results.

Considerations for Reproducibility and Standardization in this compound Studies

Ensuring reproducibility and promoting standardization are fundamental aspects of rigorous scientific research, including studies involving this compound. Reproducibility refers to the ability of a researcher to obtain the same results using the same materials and procedures as the original investigator. Standardization involves establishing agreed-upon methods, materials, and reporting guidelines to minimize variability and enhance the comparability of results across different studies and laboratories.

In this compound research, particularly in the context of biological assays like endothelial tube formation and cell viability tests, several factors can influence reproducibility. These include variations in cell culture conditions (e.g., media composition, serum lots, incubation parameters), differences in the source and handling of biological reagents (e.g., lot variability of Matrigel or other extracellular matrices), and variations in assay protocols and data analysis methods. idrblab.netnih.gov

To enhance reproducibility in this compound studies, researchers should strive for detailed and transparent reporting of their methodologies. This includes providing clear descriptions of cell sources and passage numbers, precise concentrations and preparation methods for this compound and other reagents, specific details of assay protocols (incubation times, temperatures, volumes), and the methods used for data acquisition and analysis.

Standardization efforts in preclinical research, while challenging, are crucial for improving the reliability and credibility of findings. Although there may not be specific standardized protocols universally adopted for this compound research yet, adhering to general best practices for in vitro assays is essential. This includes using well-characterized cell lines at appropriate passage numbers, performing assays under strictly controlled conditions, using calibrated equipment, and implementing robust quality control measures.

Furthermore, the use of reference standards, where available, and participation in inter-laboratory comparisons can contribute to the standardization and validation of assay performance in this compound studies. While the concept of standardization in biological assays can be complex due to the inherent variability of biological systems, efforts to harmonize key methodological steps and reporting can significantly improve the reproducibility and comparability of research findings for compounds like this compound.

AspectConsiderations for Reproducibility and Standardization
Cell Culture Consistent cell source and passage number, standardized media and supplements, controlled incubation conditions.
Reagents Use of well-characterized reagents, awareness of lot-to-lot variability (e.g., Matrigel), proper storage and handling.
Assay Protocols Detailed, unambiguous protocols; consistent timing and execution of steps; appropriate controls.
Data Acquisition & Analysis Standardized imaging settings, validated quantification software and methods, objective analysis criteria.
Reporting Transparent and complete reporting of all experimental details, including any deviations from standard procedures.

General considerations applicable to in vitro studies, including those with this compound.

Ultimately, a commitment to rigorous methodology, transparent reporting, and the adoption of available standardization practices are vital for advancing the understanding of this compound's biological effects and ensuring the reliability of preclinical research findings.

Future Research Directions and Translational Perspectives Preclinical

Need for Comprehensive In Vivo Animal Model Studies

While in vitro studies have provided initial evidence of KRH102053's mechanism and cellular effects, comprehensive evaluation in living organisms is crucial to assess its systemic activity, efficacy, and potential therapeutic window. The complexity of biological systems, including pharmacokinetics, metabolism, and interactions within tissues and organs, necessitates in vivo investigations to complement in vitro findings. The initial research on this compound explicitly stated that additional studies using in vivo animal models are required for further evaluation of its efficacy. semanticscholar.org

Evaluation of Efficacy in Animal Models of Tumor Growth and Metastasis

This compound's ability to reduce HIF-1α levels and inhibit processes like angiogenesis, migration, and invasion in vitro highlights its potential in cancer therapy. wikipedia.orgnih.govsemanticscholar.orgreadthedocs.ionih.gov Hypoxia is a common feature of the tumor microenvironment, and HIFs play a significant role in tumor growth, angiogenesis, metabolic adaptation, and metastasis. wikipedia.org Therefore, evaluating the efficacy of this compound in relevant in vivo animal models of tumor growth and metastasis is a critical next step.

Studies should utilize various cancer models, including xenografts and syngeneic models, to assess the compound's impact on primary tumor size, growth rate, and the development of metastases. Given the in vitro results showing inhibition of migration, invasion, and tube formation, models specifically designed to study metastatic progression, such as those involving intravenous or intracardiac injection of tumor cells, would be particularly relevant. Advanced imaging techniques, such as bioluminescence imaging, can be employed for non-invasive monitoring of tumor growth and metastasis in live animals. These studies would provide crucial data on the in vivo anti-tumor and anti-metastatic potential of this compound.

Investigation in Animal Models of Ischemic Diseases

Beyond cancer, the HIF pathway is intimately involved in the cellular response to hypoxia and plays a role in ischemic diseases. While HIF activation is often considered protective in ischemia by promoting angiogenesis and cell survival, the role of HIF signaling in ischemic injury is complex and can be context-dependent. Given that this compound is a PHD2 activator that reduces HIF-1α levels, investigating its effects in animal models of ischemic diseases, such as myocardial or cerebral ischemia, could reveal potential therapeutic applications or highlight the need for careful consideration of HIF modulation in these contexts. Research in this area would require the use of established in vivo models that mimic the pathological conditions of ischemic injury and allow for the evaluation of tissue damage, functional recovery, and underlying molecular changes.

Elucidation of Detailed Pharmacokinetic Profiles in Preclinical Models

A thorough understanding of the pharmacokinetic profile of this compound in preclinical animal models is essential for guiding further development and informing potential clinical translation. Pharmacokinetic studies should assess the compound's absorption, distribution, metabolism, and excretion (ADME) in relevant species. This includes determining parameters such as bioavailability, plasma protein binding, tissue distribution, metabolic pathways, and elimination half-life. While the search results did not provide specific pharmacokinetic data for this compound, the importance of optimized pharmacokinetic profiles for successful translation of HIF-targeting agents has been noted for other compounds. Detailed pharmacokinetic data will be critical for determining appropriate dosing regimens, understanding drug exposure in target tissues, and identifying potential issues such as rapid clearance or unfavorable distribution that might need to be addressed through formulation or delivery strategies.

Investigation of Potential Synergistic Effects with Existing Preclinical Agents

Exploring the potential for synergistic effects when this compound is combined with existing preclinical agents, particularly those used in cancer therapy, is a promising research direction. Given that this compound modulates the hypoxic response, combining it with conventional chemotherapies, radiotherapies, or other targeted agents that may be affected by the tumor microenvironment could lead to enhanced anti-tumor efficacy. Preclinical studies have shown advantages in combining HIF-1/2 inhibitors with chemotherapy regimens. While this compound acts by reducing HIF-1α stability, the principle of combining HIF modulation with other cancer treatments remains relevant. Investigations should be conducted in appropriate in vitro and in vivo models to evaluate combination indices and assess whether co-administration results in synergistic, additive, or antagonistic effects on tumor growth, metastasis, or cell survival. Identifying effective combinations could expand the potential therapeutic utility of this compound.

Development of Advanced In Vitro and Ex Vivo Models for Mechanism Confirmation

While initial in vitro studies have shed light on this compound's mechanism of action through PHD2 activation and subsequent HIF-1α degradation, the development and utilization of more advanced in vitro and ex vivo models can provide deeper insights and confirm these mechanisms in more complex biological settings. Advanced in vitro models, such as 3D cell cultures, organoids, and microfluidic systems that better recapitulate the tumor microenvironment or the architecture of ischemic tissues, can offer a more physiologically relevant context for studying the compound's effects. Ex vivo models, utilizing fresh tissue samples from animal models or potentially patient biopsies (in future translational studies), can be used to confirm the direct effects of this compound on HIF levels and downstream targets within a native tissue context. These models can help validate findings from simpler cell line studies and explore potential cell-type specific responses or interactions with the extracellular matrix and other cellular components.

Exploration of Delivery Strategies for this compound in Preclinical Systems

The successful translation of any therapeutic agent depends on its effective delivery to the target site. Exploring various delivery strategies for this compound in preclinical systems is essential to optimize its bioavailability, target specificity, and therapeutic index. This could involve investigating different routes of administration and the potential use of drug delivery systems. Drawing inspiration from strategies explored for other agents targeting hypoxic environments or involved in wound healing, approaches such as encapsulation in nanoparticles, liposomes, or other nanocarriers could be explored to improve solubility, stability, circulation half-life, and targeted delivery to tumors or ischemic tissues. Local delivery strategies could also be investigated for specific applications, such as direct injection into solid tumors or application to wound sites. Preclinical studies evaluating these delivery strategies would assess their impact on pharmacokinetics, biodistribution, efficacy, and potential off-target effects.

Strategies for Improving Selectivity and Reducing Potential Off-Target Effects of Analogues

Existing research indicates that PHD activators, including this compound and its structural analogues, may suffer from limitations such as off-target effects, toxicity to normal cells, and low selectivity. idrblab.netnih.gov Addressing these challenges is paramount for the successful development of this compound-based therapeutics.

One key strategy involves the rational design and synthesis of novel structural analogues with enhanced selectivity for PHD2 over other related dioxygenases or off-target proteins. While KRH102140 has been identified as a more potent analogue of this compound in suppressing HIF-1α in specific cell lines, further exploration of the structure-activity relationship is necessary to identify compounds with improved target specificity. nih.gov This could involve detailed structural studies of PHD2 binding pockets and comparative analysis with potential off-targets to guide modifications that enhance binding affinity and specificity for PHD2.

Beyond traditional affinity-based selectivity, understanding and leveraging kinetic selectivity could also be a valuable approach. Differences in the association (k_on) and dissociation (k_off) rates of this compound or its analogues with PHD2 versus off-target proteins could be exploited to achieve preferential target engagement over time, even if thermodynamic affinity is similar.

Future research should focus on comprehensive profiling of this compound and its promising analogues across a broad range of potential off-targets using advanced screening platforms. This systematic approach, coupled with medicinal chemistry efforts guided by structural and kinetic insights, is crucial for developing analogues with improved selectivity profiles and reduced potential for unwanted side effects.

Identification of Novel Biomarkers for this compound Activity in Preclinical Systems

Identifying reliable biomarkers for this compound activity in preclinical systems is essential for monitoring target engagement, assessing efficacy, and guiding dose selection in future studies. Given this compound's primary mechanism of action as a PHD2 activator leading to HIF-1α degradation, the levels of HIF-1α protein and the mRNA levels of its downstream target genes represent key potential biomarkers.

Studies have shown that this compound decreases the protein level of HIF-1α and the mRNA levels of HIF-regulated genes such as vascular endothelial growth factor (VEGF), aldolase (B8822740) A, enolase 1, and monocarboxylate transporter 4 in various cell lines. Structural analogues have also been shown to affect these targets. nih.gov Additionally, structural analogues of this compound have been found to inhibit fatty acid synthase (FASN), which is linked to HIF-1α-mediated metabolic reprogramming in cancer cells. idrblab.net Therefore, changes in the expression or activity of HIF-1α, VEGF, key glycolytic enzymes (aldolase A, enolase 1, monocarboxylate transporter 4), and FASN could serve as pharmacodynamic biomarkers reflecting this compound activity in preclinical models.

Future research should aim to validate these potential biomarkers in relevant preclinical disease models and establish a clear correlation between this compound exposure, biomarker modulation, and therapeutic outcome. Furthermore, exploring other cellular processes influenced by PHD2 activation or this compound treatment could lead to the discovery of novel, more sensitive, or specific biomarkers. This could involve proteomic, transcriptomic, or metabolomic profiling of treated cells or tissues to identify broader changes in biological pathways. The identification and validation of robust preclinical biomarkers will be critical for informing the design and interpretation of subsequent translational studies.

Uncovering Further Biological Pathways Modulated by this compound Beyond HIF-1α

While this compound is primarily characterized by its role in activating PHD2 and subsequently reducing HIF-1α levels, emerging evidence suggests that its biological effects, or those of its analogues, may extend to other pathways. idrblab.net

The observation that structural analogues of this compound inhibit fatty acid synthase (FASN) in breast cancer suggests modulation of lipid metabolism, a pathway closely intertwined with but also distinct from the core HIF-1α response. idrblab.net While HIF-1α is known to upregulate glycolysis and lipogenesis, leading to FASN overexpression in cancer, the direct inhibition of FASN by this compound analogues points towards potential effects beyond simply reducing HIF-1α-driven transcription. Further studies are needed to elucidate the precise mechanism by which these analogues inhibit FASN and whether this compound itself directly influences FASN activity or expression independent of its effects on HIF-1α.

This compound has also been shown to decrease the mRNA levels of glycolytic enzymes such as aldolase A, enolase 1, and monocarboxylate transporter 4, which are downstream targets of HIF-1α. nih.gov This reinforces its impact on glucose metabolism. However, investigating whether this compound or its analogues have any direct effects on key enzymes or transporters in the glycolytic pathway, independent of HIF-1α, warrants further research.

Given that PHD2 has functions beyond the hydroxylation of HIF-1α and HIF-2α, it is plausible that this compound's activation of PHD2 could influence other cellular processes. While the link is indirect, other PHD2 activators have been associated with pathways such as mitochondria-mediated apoptosis. idrblab.net Future research should employ unbiased approaches, such as comprehensive pathway analysis using transcriptomics and proteomics, to systematically identify any additional biological pathways significantly modulated by this compound treatment in different preclinical settings. Uncovering these broader effects will provide a more complete understanding of this compound's mechanism of action and potential therapeutic applications.

Q & A

Q. What is the primary molecular mechanism by which KRH102053 modulates hypoxia-inducible pathways?

this compound acts as a potent activator of prolyl hydroxylase domain-containing protein 2 (PHD2), enhancing its enzymatic activity by 26% under experimental conditions . This activation promotes hydroxylation and subsequent proteasomal degradation of HIF-1α, reducing its downstream targets such as VEGF, GLUT4, and enolase 1 . Researchers can validate this mechanism using in vitro PHD2 activity assays (e.g., HPLC-based methods ) and immunoblotting to track HIF-1α protein levels across cell lines like HOS osteosarcoma or PC12 phaeochromocytoma cells .

Q. How does this compound influence angiogenesis in endothelial cell models?

this compound inhibits hypoxia-induced angiogenesis by suppressing VEGF expression and endothelial cell tube formation. In HUVECs, 20 mM this compound reduced tube formation by 84.5% under hypoxia . Methodologically, use Matrigel-based tube formation assays with quantitative metrics (e.g., tube length/width) and RT-PCR to measure VEGF mRNA levels . Include MTT assays to rule out cytotoxicity confounding results .

Q. What experimental models are most suitable for studying this compound’s anti-metastatic effects?

Boyden chamber migration/invasion assays in HOS and PC12 cells are well-documented . For example, 20 mM this compound reduced HOS cell invasion by 18.8% and PC12 invasion by 26.5% . Pair these with hypoxia chambers to mimic tumor microenvironments and validate results via qPCR for metastasis-related genes (e.g., adrenomedullin ).

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s effects on HIF-1α protein levels versus mRNA stability?

While this compound reduces HIF-1α protein levels, it does not affect its mRNA . To investigate this discrepancy, employ cycloheximide chase assays to measure HIF-1α degradation rates and co-immunoprecipitation to assess VHL binding . Contrast with hypoxia-mimetics (e.g., CoCl₂) to isolate PHD2-specific effects .

Q. What methodological considerations are critical for validating this compound’s concentration-dependent effects?

Dose-response curves (e.g., 2–20 mM) are essential, as higher concentrations may exhibit off-target effects. For example, 20 mM this compound significantly reduced GLUT4 protein but did not impair HUVEC viability . Use nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC₅₀ values and ensure replicates account for inter-experimental variability .

Q. How can structural analogs of this compound be optimized for enhanced PHD2 activation?

Structure-activity relationship (SAR) studies should focus on its 2-amino-4-methylsulphanyl-butylic acid and chroman ester moieties, which are critical for PHD2 binding . Use computational docking (e.g., AutoDock Vina) to predict interactions with PHD2’s catalytic site, followed by in vitro screening of derivatives via HPLC activity assays .

Q. What strategies address conflicting data on this compound’s cytotoxicity in different cell lines?

While 20 mM this compound showed no toxicity in HUVECs , other studies noted reduced viability in HepG2 cells . Perform cross-model comparisons using standardized MTT/PI staining protocols and adjust culture conditions (e.g., serum concentration) to isolate compound-specific effects .

Data Analysis & Reproducibility

Q. How should researchers statistically validate this compound’s inhibition of hypoxia-related gene expression?

Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., normoxia vs. hypoxia ± this compound) . For RT-PCR data, normalize to housekeeping genes (e.g., β-actin) and report fold-changes using the 2^(-ΔΔCt) method . Publicly archive raw data (e.g., NCBI GEO) for reproducibility.

Q. What controls are necessary to confirm this compound’s specificity for PHD2 over other hydroxylases?

Include negative controls with PHD2-knockout cells or competitive inhibitors (e.g, IOX2). Validate specificity via siRNA-mediated PHD2 silencing and compare HIF-1α degradation rates .

Contradiction & Hypothesis Testing

Q. How can paradoxical findings about this compound’s dual roles in glucose metabolism and angiogenesis be reconciled?

While this compound suppresses GLUT4 (impairing glucose uptake) , it also inhibits VEGF-driven angiogenesis, suggesting context-dependent effects. Use multi-omics approaches (e.g., metabolomics + transcriptomics) in HOS cells to map crosstalk between metabolic and angiogenic pathways under hypoxia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KRH102053
Reactant of Route 2
Reactant of Route 2
KRH102053

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.